molecular formula C15H22N2 B12617883 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-

1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-

Cat. No.: B12617883
M. Wt: 230.35 g/mol
InChI Key: UNNZMQCLCNEIDY-UKRRQHHQSA-N
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Description

1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a nonane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diamines with ketones or aldehydes under acidic or basic conditions to form the spirocyclic core . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5S)-
  • **1,7-Diazaspiro[4.4]nonane, 7-[(1S)-1-phenylethyl]-, (5R)-
  • **1,7-Diazaspiro[4.4]nonane, 7-[(1S)-1-phenylethyl]-, (5S)-

Uniqueness

1,7-Diazaspiro[4.4]nonane, 7-[(1R)-1-phenylethyl]-, (5R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(5R)-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15-/m1/s1

InChI Key

UNNZMQCLCNEIDY-UKRRQHHQSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@]3(C2)CCCN3

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

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